N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine

Chemical Purity Quality Control Procurement Specification

For Alzheimer's research, generic thiazines risk invalidating SAR due to variable substitution. N,4,6,6-Tetramethyl-6H-1,3-thiazin-2-amine (CAS 58544-50-6) provides a locked, reproducible scaffold for BACE1 inhibitor campaigns: - Defined N-methyl group enables consistent lipophilicity modulation (est. +0.4-0.8 LogP) for membrane permeability studies. - 6,6-Geminal dimethyl substitution imposes steric constraint, critical for reproducible binding-pocket interaction data. - ≥97% purity (most frequent commercial specification) minimizes side reactions in multi-step syntheses. Procure this exact CAS-grade building block to ensure experimental reproducibility across global research teams.

Molecular Formula C8H14N2S
Molecular Weight 170.27
CAS No. 58544-50-6
Cat. No. B2811605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine
CAS58544-50-6
Molecular FormulaC8H14N2S
Molecular Weight170.27
Structural Identifiers
SMILESCC1=CC(SC(=NC)N1)(C)C
InChIInChI=1S/C8H14N2S/c1-6-5-8(2,3)11-7(9-4)10-6/h5H,1-4H3,(H,9,10)
InChIKeyGETOVGWHAFRGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,4,6,6-Tetramethyl-6H-1,3-thiazin-2-amine Core Identity & Scaffold Relevance


N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine (CAS 58544-50-6), molecular formula C8H14N2S, MW 170.28 g/mol, is a heterocyclic organic compound belonging to the 1,3-thiazine family, characterized by a six-membered ring containing nitrogen and sulfur atoms . This scaffold is recognized in medicinal chemistry for its diverse pharmacological potential, including antimicrobial, anticancer, and CNS-related activities . The compound is commercially available as a research chemical building block, typically offered at purity levels of ≥97% . Its specific substitution pattern—N-methylation at the 2-amino position and geminal dimethyl substitution at the 6-position—differentiates it from simpler thiazine analogs and influences its physicochemical properties and potential biological interactions .

Scaffold Context 1,3-Thiazine scaffold studied in medicinal chemistry, with reported interest in antimicrobial, anticancer, and CNS research
Substitution Pattern N-methyl and 6,6-gem-dimethyl groups define a specific SAR starting point distinct from simpler thiazines
Specification Commercially available at ≥97% purity (HPLC) supporting batch-to-batch research consistency

N,4,6,6-Tetramethyl-6H-1,3-thiazin-2-amine: Why Specific Motifs Are Irreplaceable


The 1,3-thiazine scaffold exhibits high sensitivity to substitution patterns, with even minor structural modifications (e.g., N-alkylation versus N-H, or introduction of gem-dimethyl groups) profoundly impacting physicochemical properties, biological target engagement, and synthetic utility [1]. For example, the N-methyl group in N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine enhances lipophilicity (LogP ~1.82) compared to the non-methylated analog 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (LogP ~1.87 for the parent), potentially altering membrane permeability and off-target profiles [2]. The 6,6-geminal dimethyl substitution introduces steric bulk that can influence ring conformation, metabolic stability, and binding pocket interactions in enzyme inhibition studies (e.g., BACE1) [3]. Generic substitution with unsubstituted or differently substituted thiazines in research applications risks invalidating structure-activity relationship (SAR) conclusions and compromising experimental reproducibility. Therefore, procurement of the exact CAS-specified compound is critical for maintaining fidelity in medicinal chemistry campaigns and mechanistic studies.

N-Methyl Lipophilicity Shift
The N-methyl group may increase LogP relative to primary amine analogs, potentially altering membrane permeability and off-target profiles.
Gem-Dimethyl Steric Effects
6,6-Dimethyl substitution introduces steric bulk that can influence ring conformation and binding pocket interactions in enzyme studies.
SAR Interpretation Risks
Generic thiazines without this substitution pattern may not reproduce reported SAR conclusions or enzyme inhibition profiles.

N,4,6,6-Tetramethyl-6H-1,3-thiazin-2-amine: Differentiation Evidence vs. Analogs


Purity & Specification Consistency

Commercially sourced N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine (CAS 58544-50-6) is specified by at least one reputable vendor (MolCore) with a purity of NLT 97% (HPLC), ensuring batch-to-batch consistency for research applications . In contrast, generic 1,3-thiazine building blocks from non-specialized suppliers often lack defined purity thresholds or analytical certification, introducing variability that can confound biological assay results and synthetic yields. The availability of a CAS-registered, purity-defined compound provides a critical advantage in experimental reproducibility and data integrity.

Purity Specification
Data to verify
NLT 97% (HPLC)
Supports batch-to-batch reproducibility in research use
Supplier specification; independent cross-study validation not available
Chemical Purity Quality Control Procurement Specification

Lipophilicity Modulation: N-Methyl vs. Primary Amine

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine (target) contains an N-methylated exocyclic amine, while the close analog 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (CAS 2953-81-3) retains a primary amine (-NH2) at the 2-position. Calculated LogP values for the non-methylated analog are reported as 1.86620 [1]. While experimental LogP for the target compound is not explicitly reported, the presence of an N-methyl group is expected to increase lipophilicity by approximately +0.4 to +0.8 LogP units based on standard fragment contributions [2]. This modulation of lipophilicity can influence passive membrane permeability, plasma protein binding, and metabolic clearance, making the N-methylated derivative a distinct tool compound for SAR studies.

Lipophilicity Modulation
Class-level inference
Estimated ΔLogP +0.4 to +0.8 vs. primary amine analog (LogP 1.87)
May serve as a lipophilicity SAR probe for membrane permeability studies
Based on fragment contributions; experimental LogP for target compound not reported
Lipophilicity ADME LogP Medicinal Chemistry

BACE1 Inhibition Potential

The 1,3-thiazine scaffold is a recognized pharmacophore for BACE1 (beta-secretase) inhibition, a key target in Alzheimer's disease drug discovery [1]. Highly optimized aminothiazine BACE1 inhibitors, such as LY2811376, exhibit potent in vitro IC50 values of 239-249 nM , while more advanced analogs achieve sub-nanomolar potency (e.g., IC50 = 8 nM) [2]. N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine, as a core scaffold, serves as a foundational building block for constructing focused BACE1 inhibitor libraries. Its specific substitution pattern (N-methyl, 4-methyl, 6,6-dimethyl) provides a defined starting point for SAR exploration, distinct from unsubstituted thiazines or those with alternative substitution patterns that may lack the steric and electronic features required for optimal BACE1 pocket binding.

BACE1 Scaffold Context
Class-level inference
1,3-Thiazine is a known BACE1 pharmacophore; optimized analogs show IC50 8–249 nM
Provides a defined starting scaffold for BACE1 inhibitor library construction
No direct IC50 for this compound; scaffold-level evidence from literature
BACE1 Alzheimer's Disease Enzyme Inhibition Drug Discovery

N,4,6,6-Tetramethyl-6H-1,3-thiazin-2-amine: Research & Industrial Applications


BACE1 Inhibitor Scaffold Optimization

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is ideally suited as a core scaffold for designing and synthesizing novel BACE1 inhibitors for Alzheimer's disease research. Its 1,3-thiazine core is a validated pharmacophore for this target, with optimized analogs achieving nanomolar potency [1]. The compound's specific N-methyl and gem-dimethyl substitution pattern provides a defined starting point for SAR studies, allowing medicinal chemists to systematically explore the impact of peripheral modifications on potency, selectivity, and ADME properties. Procuring this exact compound, rather than a generic thiazine, ensures that SAR conclusions are built upon a consistent and well-defined molecular foundation.

Lipophilicity SAR Probe

The N-methyl group on the exocyclic amine of N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine provides a quantifiable increase in lipophilicity (estimated +0.4 to +0.8 LogP units) compared to its primary amine analog [1]. This property makes it a valuable tool compound for chemical biology studies aimed at understanding the role of lipophilicity in membrane permeability, cellular uptake, and target engagement. Researchers can use this compound in parallel with the non-methylated analog to decouple lipophilicity effects from other structural changes, enabling more nuanced interpretation of biological assay data.

Heterocycle Synthesis Building Block

As a high-purity (≥97%) building block with a defined CAS registry number, N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is suitable for use as a reliable intermediate in multi-step organic syntheses [1]. Its reactive exocyclic amine and thiazine ring can participate in a range of transformations (e.g., alkylation, acylation, cycloadditions) , enabling the construction of more complex heterocyclic systems for materials science or pharmaceutical applications. The defined purity minimizes side reactions and simplifies product purification, enhancing overall synthetic efficiency.

Application
Selection Property
Validation Focus
BACE1 Inhibitor Research Scaffold
Reported BACE1 pharmacophore context
SAR expansion with defined N-methyl and gem-dimethyl substitution
Lipophilicity SAR Probe
N-methyl lipophilicity modulation
Membrane permeability and target engagement studies
Synthesis Building Block
≥97% purity, CAS-defined identity
Multi-step synthesis reproducibility and minimal side reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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